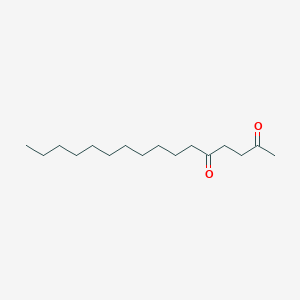

Hexadecane-2,5-dione

CAS No.: 55615-10-6

Cat. No.: VC19588888

Molecular Formula: C16H30O2

Molecular Weight: 254.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55615-10-6 |

|---|---|

| Molecular Formula | C16H30O2 |

| Molecular Weight | 254.41 g/mol |

| IUPAC Name | hexadecane-2,5-dione |

| Standard InChI | InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-16(18)14-13-15(2)17/h3-14H2,1-2H3 |

| Standard InChI Key | TZUBLNNITMKQHB-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCC(=O)CCC(=O)C |

Introduction

Structural and Molecular Characteristics of Hexane-2,5-dione

IUPAC Nomenclature and Formula

Hexane-2,5-dione is systematically named as 2,5-dioxohexane, reflecting its six-carbon backbone with ketone groups at the second and fifth positions. Its molecular formula is C₆H₁₀O₂, with a molar mass of 114.14 g/mol . The structural formula is CH₃−C(=O)−CH₂−CH₂−C(=O)−CH₃, derived from a linear hexane chain substituted with two carbonyl groups .

Spatial Arrangement and Bonding

The molecule adopts a planar conformation around the carbonyl groups, with sp² hybridization at the ketonic carbons. The γ-diketone configuration (carbonyl groups separated by two methylene units) enables unique reactivity, including cyclization and cross-linking reactions . Hydrogen bonding between the carbonyl oxygen and adjacent hydrogens influences its solubility in polar solvents like water and ethanol .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 194°C | |

| Density (20°C) | 0.973 g/mL | |

| Melting Point | 9°C | |

| Solubility in Water | Miscible | |

| Refractive Index (n²⁰D) | 1.432 |

Synthetic Routes to Hexane-2,5-dione

Hydrolysis of 2,5-Dimethylfuran

A common industrial method involves the acid-catalyzed hydrolysis of 2,5-dimethylfuran, a biomass-derived heterocycle. This process cleaves the furan ring to yield hexane-2,5-dione with high selectivity :

Alkaline Hydrolysis of Diethyl 2,3-Diacetylbutanedioate

An alternative pathway employs diethyl 2,3-diacetylbutanedioate as a precursor. Prolonged shaking with 5% aqueous sodium hydroxide followed by acidification and distillation yields hexane-2,5-dione at 70% efficiency :

Catalytic Cyclization Derivatives

Patent ES355075A1 describes the catalytic cyclization of hexane-3,4-diol-2,5-dione to produce furan derivatives, though this route is less relevant for large-scale synthesis .

Industrial and Biomedical Applications

Biofuel Additive

Hexane-2,5-dione serves as a precursor for high-energy-density aviation fuels. Its γ-diketone structure facilitates condensation reactions to form branched hydrocarbons, enhancing fuel stability and combustion efficiency .

Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing pyrroles and heterocyclic compounds. For example, reaction with amines yields 2,5-dimethylpyrroles, which are foundational structures in drug development . Recent studies highlight its role in preparing quinoxaline derivatives with anticancer activity (e.g., compound IVd with IC₅₀ = 3.20 µM against HeLa cells) .

Table 2: Anticancer Activity of Hexane-2,5-dione Derivatives

| Compound | HeLa (µM) | MCF-7 (µM) | HEK 293T (µM) | A549 (µM) |

|---|---|---|---|---|

| IVd | 3.20 ± 1.32 | 4.19 ± 1.87 | 3.59 ± 1.34 | 5.29 ± 1.34 |

| Doxorubicin | 3.18 ± 1.02 | 4.13 ± 1.23 | 3.56 ± 2.17 | 5.23 ± 2.02 |

Neurotoxicity and Occupational Hazards

Mechanism of Toxicity

Hexane-2,5-dione is the primary neurotoxic metabolite of n-hexane, causing axonal degeneration through protein cross-linking. The γ-diketone moiety reacts with lysine ε-amino groups in neurofilaments, forming pyrrole adducts that disrupt cytoskeletal integrity . This mechanism is absent in non-γ-diketones like 2,3-hexanedione, underscoring structure-activity specificity .

Biomarkers and Exposure Monitoring

Urinary 2,5-hexanedione levels are monitored in occupational settings (e.g., adhesive manufacturing) to assess n-hexane exposure. Gas chromatography-mass spectrometry (GC-MS) methods achieve detection limits <1 µg/L, enabling early intervention .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume